2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a piperidine ring, a pyrrole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the introduction of the trifluoromethyl group through a halogenation reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions such as temperature and pressure are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-piperidino-N-[2-(1H-indol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
- 2-piperidino-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the pyrrole and trifluoromethyl groups, which confer specific chemical and biological properties. These
Properties
IUPAC Name |
2-piperidin-1-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c19-18(20,21)14-6-7-16(24-10-4-5-11-24)15(12-14)22-17(25)13-23-8-2-1-3-9-23/h4-7,10-12H,1-3,8-9,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTILVHOQSTCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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